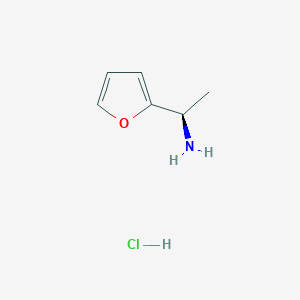

(R)-1-(Furan-2-yl)ethanamine hydrochloride

Description

Propriétés

IUPAC Name |

(1R)-1-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAOJKNUGVYXLZ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Furan-2-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with furan, a heterocyclic organic compound.

Functionalization: The furan ring is functionalized to introduce an ethanamine group. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(Furan-2-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(Furan-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Products include furan-2-carboxylic acid and other oxidized furan derivatives.

Reduction: Products include tetrahydrofuran derivatives.

Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated ethanamine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

(R)-1-(Furan-2-yl)ethanamine hydrochloride serves as a critical building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it valuable in the development of new compounds in medicinal chemistry and materials science.

Research indicates that this compound may exhibit significant biological activity:

- Receptor Interactions : It interacts with various neurotransmitter receptors, including serotonin receptors (5-HT2A and 5-HT2C), which are crucial for mood regulation and other physiological processes.

- Biochemical Pathways : The compound influences multiple pathways by modulating enzyme activities and cellular signaling processes.

- Transport and Distribution : Its pharmacokinetics suggest effective penetration of biological membranes, impacting its distribution within tissues.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties:

- Precursor in Drug Development : It may serve as a precursor for synthesizing pharmacologically active compounds, contributing to drug discovery efforts .

- Therapeutic Potential : Preliminary studies suggest possible applications in treating mood disorders due to its interaction with serotonin receptors.

Case Study 1: Interaction with Serotonin Receptors

A study explored the interaction of this compound with serotonin receptors, revealing that it acts as a partial agonist at 5-HT2A receptors. This interaction suggests potential applications in treating anxiety and depression by modulating serotonergic signaling pathways.

Case Study 2: Synthesis of Novel Derivatives

Researchers utilized this compound as a starting material to synthesize novel derivatives aimed at enhancing selectivity and potency against specific biological targets. These derivatives showed promising results in preliminary pharmacological evaluations.

Mécanisme D'action

The mechanism of action of ®-1-(Furan-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The furan ring and ethanamine group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituent Variations in Aromatic/Ethanamine Derivatives

Several analogues share the ethanamine hydrochloride backbone but differ in aromatic or heterocyclic substituents. Key examples include:

*Similarity scores derived from Tanimoto coefficient-based structural comparisons .

Key Observations :

- Electron-Withdrawing Groups : Fluorine and nitro substituents (e.g., in difluorophenyl and nitrophenyl derivatives) enhance polarity and may improve solubility but reduce membrane permeability compared to the furan-based compound .

- Chirality : The (R)-configuration is conserved across many analogues, underscoring its importance in target selectivity. For example, (R)-1-(4-tert-butylphenyl)-N-methyl derivatives exhibit antifungal activity dependent on enantiomeric purity .

- Biological Targets : Indole-based analogues (e.g., Tryptamine HCl) interact with HSP90 via hydrogen bonding to GLU527 and TYR604, suggesting that furan derivatives might target similar pathways but with altered affinity due to ring electronics .

Heterocyclic vs. Aromatic Ring Systems

- Furan vs. Indole: Furan: The oxygen atom in the furan ring enables hydrogen bonding but lacks the nitrogen-mediated basicity of indole. This may limit interactions with acidic residues in proteins compared to indole derivatives .

Pharmacological and Physicochemical Properties

- Thermal Stability : Hydrochloride salts of ethanamine derivatives generally exhibit high thermal stability, but furan’s oxygen may increase susceptibility to oxidative degradation compared to fully aromatic systems .

Activité Biologique

(R)-1-(Furan-2-yl)ethanamine hydrochloride, known by its CAS number 528819-19-4, is an organic compound characterized by a furan ring attached to an ethanamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides an overview of the biological activity of this compound, examining its interactions with biological systems, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₆H₁₀ClNO, with a molecular weight of approximately 147.60 g/mol. Its structural features include:

- Furan Ring : A five-membered aromatic ring contributing to its chemical reactivity.

- Ethanamine Group : A primary amine that may interact with various biological targets.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

- Receptor Interactions : The compound is believed to interact with several neurotransmitter receptors, including serotonin receptors (5-HT2A and 5-HT2C), which are involved in mood regulation and other physiological processes .

- Biochemical Pathways : It influences multiple biochemical pathways due to its ability to modulate enzyme activities and cellular signaling processes .

- Transport and Distribution : The compound's pharmacokinetics suggest it can effectively penetrate biological membranes, influencing its distribution within tissues.

Antidepressant Effects

Studies have suggested that this compound may act as a precursor in the development of antidepressant drugs. Its structural similarity to known antidepressants allows it to potentially modulate serotonin levels in the brain .

Anti-inflammatory Properties

Preliminary research indicates that this compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha in macrophage cell lines .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Case Study on Antidepressant Activity :

- Case Study on Anti-inflammatory Effects :

Q & A

Q. What synthetic strategies are recommended for preparing (R)-1-(Furan-2-yl)ethanamine hydrochloride with high enantiomeric purity?

- Methodological Answer : Chiral resolution using resolving agents like (R)-(−)-mandelic acid in ethanol is effective for isolating the (R)-enantiomer. After forming diastereomeric salts, recrystallization and liberation of the free amine yield >99% enantiomeric excess (ee). This approach is scalable and validated for structurally similar compounds . For racemic mixtures, reductive amination of furan-2-yl ketones with chiral catalysts or microwave-assisted methods (e.g., 80°C, 30 minutes) can enhance efficiency and reduce side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed, moisture-resistant containers at −20°C in a dry, ventilated environment. Avoid exposure to light, heat, or oxidizing agents. Use explosion-proof equipment during synthesis, and conduct reactions under inert atmospheres (e.g., nitrogen) to minimize degradation .

Q. What analytical techniques are critical for confirming identity and purity?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with UV detection to quantify enantiomeric excess.

- NMR : Compare ¹H/¹³C spectra with computational predictions (DFT-optimized structures) to verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling thermochemical properties, bond dissociation energies, and frontier molecular orbitals. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions against experimental IR and UV-Vis spectra .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts or MS fragmentation)?

- Methodological Answer :

- Cross-reference experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- For MS conflicts, compare fragmentation patterns with databases (e.g., NIST) or synthesize isotopically labeled analogs to trace fragmentation pathways.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. How can reductive amination be optimized for sustainable synthesis of this compound?

- Methodological Answer : Adopt microwave-assisted reductive amination to reduce reaction time and energy consumption. Key parameters:

Q. What protocols mitigate racemization during large-scale enantioselective synthesis?

- Methodological Answer :

- Use low-temperature (−20°C) conditions during amine liberation from salts.

- Avoid prolonged heating; instead, employ vacuum distillation for solvent removal.

- Monitor ee dynamically using inline HPLC to detect racemization early .

Safety and Compliance

Q. What are the key hazards, and what first-aid measures are recommended for exposure?

- Methodological Answer :

- Hazards : Irritant (skin/eyes), toxic if inhaled or ingested. Potential environmental toxicity to aquatic life .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye Exposure : Rinse with saline for 20 minutes; consult an ophthalmologist.

- Waste Disposal : Incinerate via licensed facilities compliant with EPA/DOT regulations .

Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in antifungal or receptor-binding assays?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity.

- Evaluate stereochemical integrity post-assay via HPLC to rule out racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.